Tachysterol Tachysterol Tachysterol is an impurity of vitamin D2, which is commonly used for the prevention and treatment of vitamin D deficiency and associated disease, and also used for hypoparathyroidism.
Brand Name: Vulcanchem
CAS No.: 115-61-7
VCID: VC21353007
InChI: InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h8-10,12-13,19-20,22,25-27,29H,7,11,14-18H2,1-6H3/b10-9+,13-12+/t20?,22-,25+,26-,27+,28-/m1/s1
SMILES: CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C
Molecular Formula: C28H44O
Molecular Weight: 396.6 g/mol

Tachysterol

CAS No.: 115-61-7

Cat. No.: VC21353007

Molecular Formula: C28H44O

Molecular Weight: 396.6 g/mol

* For research use only. Not for human or veterinary use.

Tachysterol - 115-61-7

CAS No. 115-61-7
Molecular Formula C28H44O
Molecular Weight 396.6 g/mol
IUPAC Name (1S)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
Standard InChI InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h8-10,12-13,19-20,22,25-27,29H,7,11,14-18H2,1-6H3/b10-9+,13-12+/t20?,22-,25+,26-,27+,28-/m1/s1
Standard InChI Key XQFJZHAVTPYDIQ-KAYODBBKSA-N
Isomeric SMILES CC1=C(C[C@H](CC1)O)/C=C/C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/C(C)C(C)C)C
SMILES CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C
Canonical SMILES CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C
Appearance Clear Colorless Gel to Pale Yellow Solid

Chemical Structure and Properties

Tachysterol exhibits distinctive spectroscopic characteristics that differentiate it from other vitamin D photoisomers. The compound displays a broad absorption band with a remarkably higher extinction coefficient compared to related compounds such as provitamin D, lumisterol, and previtamin D . This broad absorption profile results from the spectral overlap of four different ground state rotamers (conformational isomers with different orientations around single bonds) .

Time-dependent density functional theory (TDDFT) and second-order approximate coupled cluster theory (CC2) analyses have revealed that after photoexcitation, tachysterol's first excited singlet state decays with a lifetime of 882 femtoseconds . The excited state dynamics are characterized by strong twisting of the central double bond, followed by primarily unreactive relaxation (96% of trajectories) to the ground state near a conical intersection .

The molecular conformations of tachysterol significantly influence its photochemical reactivity. Four main rotamers have been identified, with the cEc rotamer demonstrating greater propensity for previtamin D formation compared to other isomers . This conformational diversity contributes to the compound's complex photochemical behavior and wavelength-dependent reactivity .

Role in Vitamin D Photosynthesis

Tachysterol plays a multifaceted role in vitamin D photosynthesis, functioning primarily as a regulatory element in this photochemical process. Due to its strong absorption properties and predominantly unreactive photochemical behavior, tachysterol acts as a natural sun shield, effectively suppressing previtamin D formation from provitamin D and lumisterol by absorbing in the same spectral regions .

The photochemical reactions of tachysterol follow several pathways with varying probabilities:

  • In approximately 96% of photoexcitation events, tachysterol undergoes unreactive relaxation, returning to the ground state with potential rotamer interconversion

  • In 2.3% of trajectories, tachysterol undergoes a -sigmatropic hydrogen shift forming partly deconjugated toxisterol D1

  • In 1.4% of cases, previtamin D formation occurs via hula-twist double bond isomerization

  • In 0.7% of trajectories, cyclobutene-toxisterol is formed in the hot ground state

This distribution of reaction pathways demonstrates that tachysterol predominantly serves a protective function while showing stronger toxisterol formation than previtamin D, positioning it as a major degradation route in vitamin D metabolism .

Interestingly, tachysterol exhibits wavelength-dependent photochemistry. Under low-energy ultraviolet light conditions (such as during winter or in morning/evening hours), absorption by the cEc rotamer can lead to previtamin D formation . Additionally, cyclobutene-toxisterol, which may thermally react to form previtamin D, is preferentially formed at longer wavelengths . These mechanisms provide a secondary role for tachysterol as a potential source of previtamin D when high-energy UV light is limited .

Biological Functions

Sun Shield Function

Synthesis and Analysis Methods

The synthesis of tachysterol typically involves the photochemical conversion of ergosterol or 7-dehydrocholesterol under specific ultraviolet irradiation conditions . While numerous studies have focused on the synthesis of vitamin D2 and other photoisomers from ergosterol, research specifically targeting tachysterol synthesis has been comparatively limited .

Traditional synthesis methods have yielded tachysterol at approximately 57.0% efficiency, indicating significant room for improvement . Recent advancements have developed methods for both qualitative and quantitative analysis of tachysterol, utilizing techniques such as:

  • High-performance liquid chromatography (HPLC) for qualitative and quantitative analysis of ergosterol isomers including tachysterol

  • Quantitative nuclear magnetic resonance (qNMR) for confirming tachysterol content

These analytical approaches demonstrate strong linear relationships between tachysterol content and testing parameters, with correlation coefficients of 0.9997 and 0.9971 respectively, indicating high reliability . Optimization efforts using specially designed photoreactors have improved the synthesis process, though the specific optimization parameters and their effects are still being investigated .

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